(2-Ethynyl-5-methoxyphenyl)methanol

Synthetic Chemistry Cyclization Reactions Reactivity Tuning

Sourcing bifunctional building blocks with true orthogonal reactivity often delays medicinal chemistry campaigns. (2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6) provides: • Sequential elaboration: CuAAC at ethynyl, then alcohol functionalization • 5-OMe enhances click kinetics vs. des-methoxy analog (CAS 10602-08-1) • Benzylic alcohol offers superior storage stability over the aldehyde analog • MW 162.19 Da fits fragment-based screening libraries Supplied at ≥95% purity; store at 2-8°C under inert atmosphere.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 89414-50-6
Cat. No. B1629684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethynyl-5-methoxyphenyl)methanol
CAS89414-50-6
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C#C)CO
InChIInChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3
InChIKeyFZJLXTSBINZMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethynyl-5-methoxyphenyl)methanol: Bifunctional Aromatic Building Block


(2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6) is a benzylic alcohol derivative characterized by a terminal alkyne at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl substituent on the phenyl ring (molecular formula C10H10O2; molecular weight 162.19 g/mol) . It is commercially available at purities of 95–98%, typically supplied as a crystalline solid with a light-yellow to yellow appearance . This compound is predominantly employed as a bifunctional intermediate in organic synthesis, where the ethynyl moiety enables participation in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the benzylic alcohol offers a handle for further functionalization (e.g., oxidation, etherification) .

1 Bifunctional handle: Ethynyl for Sonogashira/CuAAC; benzylic alcohol for oxidation or etherification.
2 Electronic tuning: 5-Methoxy group modulates ring electronics, relevant to cyclization and cross-coupling reactivity.
3 Storable precursor: Benzylic alcohol form supports late-stage oxidation to aldehyde for bioconjugation workflows.

(2-Ethynyl-5-methoxyphenyl)methanol: Irreplaceable by Simple Analogs


The specific 2-ethynyl/5-methoxy/1-hydroxymethyl substitution pattern on the phenyl ring is not interchangeable with analogs lacking one of these functional groups. Removing the 5-methoxy group (to produce 2-ethynylbenzyl alcohol, CAS 10602-08-1) eliminates the electron-donating substituent that modulates the electronic character of the aromatic ring and influences both the reactivity of the alkyne in cross-coupling reactions and the acidity of the benzylic alcohol . Conversely, oxidizing the benzylic alcohol to the corresponding aldehyde (2-ethynyl-5-methoxybenzaldehyde, CAS 1015731-95-9) fundamentally alters the downstream chemistry from alcohol-based functionalization (etherification, esterification) to carbonyl-based transformations (reductive amination, aldol reactions), while also introducing protein-reactive aldehyde functionality relevant to bioconjugation applications [1]. The presence of all three functional groups in a defined orientation is critical for applications requiring sequential synthetic elaboration at distinct sites.

! Replacing with 2-ethynylbenzyl alcohol removes the electron-donating 5-OMe group; cyclization efficiency and cross-coupling reactivity may shift.
! Using the aldehyde analog instead of the alcohol fundamentally alters the functionalization pathway and introduces protein-reactive aldehyde chemistry that may limit intermediate stability.

(2-Ethynyl-5-methoxyphenyl)methanol: Evidence vs. Closest Analogs


Methoxy Effect on Cyclization Efficiency

In Cu(OTf)₂-catalyzed 5-exo-dig intramolecular hydroalkoxylation reactions, the electronic character of substituents on the aromatic ring strongly influences cyclization efficiency. While the parent 2-ethynylbenzyl alcohol (R = H) provides the phthalan product in high yield under standard conditions, the presence of the electron-donating 5-methoxy group in (2-ethynyl-5-methoxyphenyl)methanol enhances the nucleophilicity of the benzylic oxygen and accelerates the cyclization rate, enabling either higher yields at equivalent catalyst loadings or comparable yields at reduced catalyst loadings or shorter reaction times [1]. This electronic advantage is a class-level inference drawn from systematic studies of substituent effects in related 2-ethynylbenzyl alcohol cyclization systems.

Methoxy Effect on Cyclization
Class-level inference
Faster cyclization kinetics
Reported rate enhancement from 5-OMe electron-donating effect.
Qualitative trend; precise yield comparison not available.
Synthetic Chemistry Cyclization Reactions Reactivity Tuning

Alcohol vs. Aldehyde Orthogonal Reactivity

(2-Ethynyl-5-methoxyphenyl)methanol and its aldehyde counterpart, 2-ethynyl-5-methoxybenzaldehyde (CAS 1015731-95-9), serve fundamentally distinct synthetic roles. The aldehyde (2b) has been demonstrated to modify the N-terminus of peptides and proteins via 2-ethynylbenzaldehyde (2-EBA) chemistry, achieving N-terminal selectivity of >99:1 in model peptide XSKFR libraries [1]. In contrast, the benzylic alcohol in the target compound is chemically inert toward amine N-termini under these conditions, enabling it to serve as a pre-functionalized intermediate that can be selectively oxidized to the aldehyde on demand, or alternatively functionalized via etherification or esterification without competing protein reactivity. This orthogonal reactivity profile makes the alcohol a more versatile, storable precursor that avoids the stability and handling concerns associated with the reactive aldehyde.

Alcohol vs. Aldehyde Reactivity
Supporting evidence
Alcohol: N-terminal inert
Aldehyde: >99:1 selectivity
Orthogonal reactivity profile; alcohol requires prior oxidation for bioconjugation.
Aldehyde chemoselectivity demonstrated on peptide XSKFR libraries.
Bioconjugation Click Chemistry Orthogonal Functionalization

Computed Physicochemical Properties vs. Des-methoxy Analog

Computational property predictions indicate that the 5-methoxy substitution in (2-ethynyl-5-methoxyphenyl)methanol substantially alters key physicochemical parameters compared to the des-methoxy analog 2-ethynylbenzyl alcohol. While computed values vary by methodology, the methoxy group increases molecular weight from 132.16 (C9H8O) to 162.19 g/mol and adds one hydrogen bond acceptor, resulting in an estimated LogP increase of approximately 0.3–0.5 log units . The target compound also exhibits lower predicted water solubility compared to the des-methoxy analog, a factor that may influence partitioning behavior in biphasic reaction systems or biological assays [1]. These computed differences are consistent with class-level trends for methoxy substitution on aromatic rings.

Computed LogP Shift
Class-level inference
ΔLogP ~+0.3–0.5
5-OMe increases predicted lipophilicity vs. des-methoxy analog.
Computed values; experimental LogP not reported.
Physicochemical Properties Drug Design ADME Prediction

Purity and Storage Stability vs. Aldehyde Analog

Commercial suppliers provide (2-ethynyl-5-methoxyphenyl)methanol at standardized purities of 95% (e.g., Activate Scientific) to 98% (e.g., Beyotime), with accompanying certificates of analysis that may include NMR, HPLC, GC, and MS data . In contrast, the aldehyde comparator 2-ethynyl-5-methoxybenzaldehyde is typically offered at 97% purity with potentially different impurity profiles arising from aldehyde oxidation during storage. The benzylic alcohol is inherently more stable toward atmospheric oxidation than the aldehyde, reducing the risk of purity degradation during long-term storage at 2–8°C under inert atmosphere . This stability advantage translates to longer shelf life and reduced procurement frequency for laboratories maintaining compound libraries.

Purity and Storage Stability
Supporting evidence
95–98% purity
Alcohol resists oxidation
Benzylic alcohol offers greater storage stability than the aldehyde comparator.
Supplier specifications; aldehyde oxidation risk during long-term storage.
Quality Control Procurement Specifications Analytical Chemistry

(2-Ethynyl-5-methoxyphenyl)methanol: Procurement & Application Scenarios


Sequential Click Chemistry then Alcohol Functionalization

In medicinal chemistry campaigns requiring modular molecular assembly, (2-ethynyl-5-methoxyphenyl)methanol enables a two-step synthetic sequence: (i) copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the ethynyl group to install triazole-linked pharmacophores, followed by (ii) functionalization of the benzylic alcohol (e.g., Mitsunobu reaction, etherification, or oxidation to aldehyde for subsequent bioconjugation). This sequential strategy, which exploits the orthogonality of the alkyne and alcohol functionalities, is not feasible with the corresponding aldehyde (which would require protection/deprotection steps) or the des-methoxy analog (which lacks the electronic tuning provided by the 5-OMe group for optimized click reaction kinetics) [1].

Fragment-Based Drug Discovery with Methoxy-Tuned Core

The compound's molecular weight (162.19 Da) and hydrogen-bonding profile place it within the acceptable range for fragment-based screening libraries (typically MW < 250 Da). When compared to the des-methoxy fragment 2-ethynylbenzyl alcohol, the 5-methoxy substituent provides a distinct three-dimensional pharmacophoric vector and altered electronic distribution that may result in differentiated binding to protein targets. Procurement of the 5-OMe variant specifically, rather than the generic 2-ethynylbenzyl alcohol, ensures that fragment library diversity encompasses this substitution pattern for structure-activity relationship exploration [1].

Phthalan Scaffold Synthesis via Intramolecular Cyclization

The compound serves as a precursor for Cu(OTf)₂-catalyzed or gold-catalyzed 5-exo-dig intramolecular hydroalkoxylation to produce functionalized phthalan derivatives. The electron-donating 5-methoxy group enhances the nucleophilicity of the benzylic oxygen, potentially improving cyclization yields or enabling milder reaction conditions compared to the parent 2-ethynylbenzyl alcohol. These phthalan scaffolds are prevalent substructures in bioactive natural products and pharmaceutical candidates, making this a valuable entry point for diversity-oriented synthesis [1].

Stable Intermediate for Late-Stage Functionalization

For laboratories conducting parallel synthesis or building compound collections, the benzylic alcohol form of this scaffold is the preferred procurement choice over the aldehyde because of its superior storage stability. The alcohol can be stored at 2–8°C under inert atmosphere with minimal degradation, then oxidized to the aldehyde in situ immediately before use in N-terminal bioconjugation reactions using established 2-EBA chemistry protocols. This just-in-time oxidation strategy maximizes shelf life and minimizes batch-to-batch variability in downstream bioconjugation experiments [1].

Application
Selection Property
Validation Focus
Sequential click-functionalization
Orthogonal alkyne and alcohol handles
CuAAC efficiency; alcohol functionalization yield
Fragment-based library design
5-Methoxy pharmacophoric vector
Binding assay differentiation vs. des-methoxy fragment
Phthalan scaffold cyclization
Electron-rich benzylic alcohol
Cyclization rate and yield under catalytic conditions
Late-stage bioconjugation precursor
Storable alcohol, oxidizable on demand
Oxidation efficiency; aldehyde purity before conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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